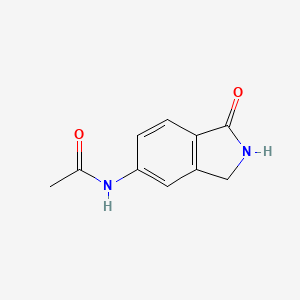
Diallyl chlorendate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyl chlorendate is a chemical compound with the molecular formula C15H12Cl6O4 and a molecular weight of 468.96 g/mol . It is known for its use as a highly active photoinitiator in radiation-curable formulations, fire retardant and hydrolysis-resistant polymers, screen-printable UV curable inks, and optical resins .
Métodos De Preparación
Diallyl chlorendate can be synthesized through the esterification of chlorendic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Análisis De Reacciones Químicas
Diallyl chlorendate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl groups are replaced by other nucleophiles.
Polymerization: It can participate in radical polymerization reactions to form cross-linked polymers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diallyl chlorendate has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of polymers and resins.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable polymers.
Medicine: Research is ongoing to explore its potential as a component in medical adhesives and coatings.
Industry: It is used in the production of fire retardant materials, hydrolysis-resistant polymers, and UV curable inks
Mecanismo De Acción
The mechanism of action of diallyl chlorendate involves its ability to initiate polymerization reactions upon exposure to UV light. The compound absorbs UV light, leading to the formation of reactive radicals that initiate the polymerization process. This makes it an effective photoinitiator for various applications .
Comparación Con Compuestos Similares
Diallyl chlorendate can be compared with other similar compounds such as:
Diallyl phthalate: Used in molding compositions and known for its flame retardant properties.
Diallyl sulfide: Known for its health benefits and use in preventing chronic diseases.
Diallyl disulfide: Exhibits anticancer properties and is derived from garlic.
This compound is unique due to its high reactivity as a photoinitiator and its applications in producing hydrolysis-resistant and fire retardant polymers .
Propiedades
Fórmula molecular |
C15H12Cl6O4 |
|---|---|
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2/t7?,8?,13-,14+ |
Clave InChI |
CJKWEXMFQPNNTL-BNVVDKPPSA-N |
SMILES isomérico |
C=CCOC(=O)C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |
SMILES canónico |
C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)




![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)



